molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1320963
CAS RN: 77211-58-6
M. Wt: 232.28 g/mol
InChI Key: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
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Description

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .


Chemical Reactions Analysis

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .

Scientific Research Applications

  • Pharmaceutical Research
    • Application : This compound has been used in pharmaceutical research .
  • Chemical Synthesis

    • Application : This compound can be used in the synthesis of highly functionalized pyrazolone systems .
    • Method of Application : The compound is used in the epoxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using alkaline hydrogen peroxide, resulting in the formation of 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives .
    • Results : The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
  • Material Science

    • Application : The compound is used in material science, specifically in the production of certain types of polymers .
  • Chemical Industry

    • Application : This compound is used in the chemical industry, specifically in the production of certain types of chemicals .
  • Anticancer Research

    • Application : This compound has been used in anticancer research .
    • Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
    • Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
  • Antimicrobial Research

    • Application : This compound has been used in antimicrobial research .
    • Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
    • Results : The newly synthesized conjugates were evaluated for their antimicrobial potential .

Future Directions

The future directions for the study of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives include further structural optimization . This could lead to the discovery of more potent inhibitors and potential therapeutic applications .

properties

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Synthesis routes and methods I

Procedure details

A mixture of 3.4 g 3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.4 g, 10% palladium on carbon is hydrogenated at room temperature and 60 psi for 6 hours. Filtration and removal of solvent affords 2.45 g 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a pasty solid; m/e=232 (M+).
Name
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCc1ccccc1)N1CCC2(CC1)CN(c1ccccc1)C(=O)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org

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